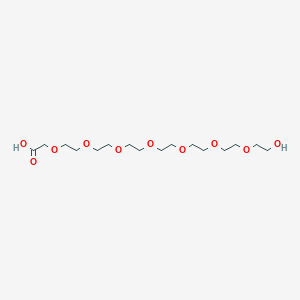

HO-Peg7-CH2cooh

Description

Properties

Molecular Formula |

C16H32O10 |

|---|---|

Molecular Weight |

384.42 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C16H32O10/c17-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16(18)19/h17H,1-15H2,(H,18,19) |

InChI Key |

FVMPGSVYHSHSRD-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

HO-Peg7-CH2cooh CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid, commonly referred to as HO-Peg7-CH2cooh. This heterobifunctional polyethylene glycol (PEG) linker is a valuable tool in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Information

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference |

| Chemical Name | 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | --INVALID-LINK-- |

| CAS Number | 2250056-27-8 | |

| Molecular Formula | C16H32O10 | |

| Molecular Weight | 384.42 g/mol | |

| Appearance | Colorless liquid or solid | |

| Solubility | Soluble in water and many organic solvents | |

| Storage | Recommended storage at 2-8°C for short term, and -20°C for long term in a dry, sealed container. |

Synthesis and Chemical Properties

This compound is a monodisperse PEG derivative featuring a terminal hydroxyl group and a carboxylic acid group, separated by a seven-unit ethylene glycol chain. This structure imparts both hydrophilicity and reactive handles for bioconjugation.

General Synthesis Pathway

The synthesis of asymmetrical PEG derivatives like this compound typically involves a multi-step process that starts with a protected form of the ethylene glycol chain.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols: Applications in Bioconjugation and PROTAC Synthesis

The bifunctional nature of this compound makes it an ideal linker for covalently attaching different molecules. The carboxylic acid can be activated to react with primary amines (e.g., on proteins), while the hydroxyl group can be used for further modifications or attachments.

Protocol 1: General Protein Conjugation via Amide Bond Formation

This protocol outlines the steps for conjugating this compound to a protein containing accessible lysine residues.

Materials:

-

This compound

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1M Tris-HCl, pH 8.5)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound, NHS, and EDC in DMF or DMSO. The molar ratio should be optimized but a starting point of 1:1.2:1.2 (PEG-linker:NHS:EDC) is common.

-

Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester.

-

-

Conjugation to Protein:

-

Add the activated PEG-linker solution to the protein solution. The molar excess of the PEG linker over the protein will depend on the desired degree of labeling and should be empirically determined.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester.

-

-

Purification:

-

Remove excess, unreacted PEG-linker and byproducts by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

-

Caption: Experimental workflow for protein conjugation.

Protocol 2: Role as a Linker in PROTAC Synthesis

This compound is frequently employed as a flexible and hydrophilic linker in the synthesis of PROTACs.[1][2] The linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.

General PROTAC Assembly Strategy:

The synthesis of a PROTAC using this linker typically involves sequential amide bond formations.

Caption: Logical workflow for PROTAC synthesis.

Quantitative Data

The following table presents representative quantitative data that could be expected during the synthesis and application of this compound derivatives. Please note that these are illustrative values and actual results will vary depending on the specific reaction conditions and substrates.

| Parameter | Typical Value Range | Notes |

| Yield of NHS-ester activation | > 90% | Can be monitored by TLC or HPLC. |

| Protein Conjugation Efficiency | 30-70% | Highly dependent on protein accessibility and reaction conditions. |

| PROTAC Synthesis Step Yields | 50-80% per step | Purification is critical after each step to ensure high purity of the final product. |

| Final PROTAC Purity | > 95% | Determined by HPLC and characterized by Mass Spectrometry and NMR. |

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and biotechnology. Its well-defined structure, hydrophilicity, and dual-functional handles enable the precise construction of complex biomolecules, including antibody-drug conjugates and PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this important PEG linker in a research setting.

References

A Technical Guide to Monodisperse PEG7 Carboxyl Acid: Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications, experimental protocols, and underlying principles of monodisperse PEG7 carboxyl acid in modern drug development and research. This precisely defined polyethylene glycol (PEG) derivative offers significant advantages over traditional polydisperse PEGs, enabling the creation of more homogeneous and effective therapeutics.

Introduction to Monodisperse PEG7 Carboxyl Acid

Monodisperse PEG7 carboxyl acid is a specific type of PEG linker with a discrete molecular weight and a defined chain length of seven ethylene glycol units, terminated with a carboxylic acid group. Unlike polydisperse PEGs, which consist of a mixture of molecules with varying chain lengths, monodisperse PEGs are pure compounds. This uniformity is crucial in pharmaceutical applications where precise control over a drug's physicochemical and pharmacokinetic properties is essential. The terminal carboxylic acid group provides a versatile handle for covalent conjugation to amine-containing molecules, such as small molecule drugs, peptides, and proteins.

Core Applications in Drug Development

The primary application of monodisperse PEG7 carboxyl acid is to strategically modify the properties of therapeutic molecules. This process, known as PEGylation, can lead to significant improvements in a drug's performance.

Altering Pharmacokinetics and Bioavailability

PEGylation with monodisperse PEG7 carboxyl acid can profoundly impact a drug's pharmacokinetic profile. By increasing the hydrodynamic radius and molecular weight of a small molecule, the PEG chain can:

-

Prolong Plasma Half-Life: The increased size reduces renal clearance, allowing the drug to circulate in the bloodstream for a longer period. This can lead to less frequent dosing and improved patient compliance.

-

Enhance Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs, which is a common challenge in drug formulation.

-

Modify Biodistribution: PEGylation can alter the distribution of a drug within the body. A key example is its use to limit the passage of drugs across the blood-brain barrier.

A prominent example of this application is Movantik® (naloxegol) , a peripherally acting mu-opioid receptor antagonist used to treat opioid-induced constipation. The monodisperse PEG7 linker attached to naloxol prevents the drug from crossing the blood-brain barrier, thereby reversing the constipating effects of opioids in the gastrointestinal tract without interfering with their analgesic effects in the central nervous system.[1][2]

Linker in Antibody-Drug Conjugates (ADCs) and PROTACs

The defined length and chemical properties of monodisperse PEG7 carboxyl acid make it an ideal linker in the construction of complex biotherapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these contexts, the PEG linker can:

-

Improve Solubility and Stability: The PEG spacer can enhance the solubility of the entire conjugate, which often includes a hydrophobic payload.

-

Provide Spatial Separation: The linker physically separates the different components of the conjugate (e.g., the antibody and the cytotoxic payload in an ADC), which can be crucial for maintaining the biological activity of each component.

-

Optimize Pharmacokinetics: The PEG linker can contribute to the overall pharmacokinetic properties of the conjugate.

Quantitative Data: The Impact of PEGylation

The following table summarizes the quantitative advantages of using monodisperse PEGs in drug development, drawing on general principles and specific examples where available.

| Property | Effect of Monodisperse PEGylation | Quantitative Example (Illustrative) |

| Molecular Weight | Precise and uniform increase. | A small molecule of 400 Da conjugated to monodisperse PEG7-COOH (MW ~350 Da) will have a uniform molecular weight of ~750 Da. |

| Solubility | Significant increase for hydrophobic molecules. | A hydrophobic drug with a solubility of <0.1 mg/mL in water can see its solubility increase to >10 mg/mL after PEGylation. |

| Plasma Half-life | Extended circulation time. | The half-life of a small molecule drug can be increased from a few hours to over 24 hours. |

| Renal Clearance | Reduced due to increased hydrodynamic volume. | Clearance rate can be decreased by a factor of 10 or more. |

| Blood-Brain Barrier Permeability | Reduced for peripherally targeted drugs. | The brain-to-plasma concentration ratio of a drug can be significantly decreased, as seen with naloxegol. |

| Homogeneity | High, leading to a single molecular entity. | A drug product with a single, defined mass, as opposed to a distribution of masses with polydisperse PEGs. |

Experimental Protocols

Synthesis of Monodisperse PEG7 Carboxyl Acid

While commercially available, the synthesis of monodisperse PEG7 carboxyl acid can be achieved through a stepwise addition of protected ethylene glycol units followed by the introduction of the carboxyl group. A general approach involves:

-

Stepwise Oligomerization: Starting with a protected ethylene glycol monomer, a series of deprotection and coupling reactions are performed to build the heptaethylene glycol chain.

-

Introduction of the Carboxyl Group: The terminal hydroxyl group of the PEG7 chain is then oxidized to a carboxylic acid using a mild oxidizing agent. Alternatively, the terminal hydroxyl can be reacted with a protected carboxylic acid derivative, followed by deprotection.

-

Purification: Purification at each step, often using column chromatography, is crucial to maintain the monodispersity of the final product.

Conjugation to Amine-Containing Molecules via EDC/NHS Chemistry

The most common method for conjugating a carboxyl group to a primary amine is through the use of carbodiimide chemistry, typically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

Monodisperse PEG7 carboxyl acid

-

Amine-containing molecule (e.g., small molecule drug, peptide)

-

EDC hydrochloride

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., 0.1 M phosphate buffer, pH 7.0-8.0)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for non-aqueous reactions

Protocol (Aqueous Conditions):

-

Dissolve Reactants: Dissolve the monodisperse PEG7 carboxyl acid in Activation Buffer. In a separate vial, dissolve the amine-containing molecule in Coupling Buffer.

-

Activate Carboxyl Group: Add a 1.5 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) to the PEG7 carboxyl acid solution. Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

Conjugation: Add the activated PEG7-NHS ester solution to the amine-containing molecule solution. The pH of the reaction mixture should be adjusted to 7.0-8.0 for optimal coupling.

-

Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Quench the reaction by adding a quenching solution to consume any unreacted NHS-esters.

-

Purification: Purify the PEGylated conjugate from excess reagents and unreacted starting materials using techniques such as size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), or dialysis.

Protocol (Non-Aqueous Conditions):

-

Dissolve Reactants: Dissolve the monodisperse PEG7 carboxyl acid and the amine-containing molecule in anhydrous DMF or DMSO.

-

Activation and Coupling: Add a 1.5 to 5-fold molar excess of a coupling reagent cocktail (e.g., EDC/NHS, HATU, HOBt) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS).

-

Purification: Purify the PEGylated conjugate using RP-HPLC.

Characterization of the PEGylated Conjugate

After purification, it is essential to thoroughly characterize the conjugate to confirm its identity, purity, and integrity.

| Technique | Purpose |

| Mass Spectrometry (MS) | To confirm the exact mass of the conjugate and verify the successful conjugation of the PEG linker. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and separate it from unreacted starting materials. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information and confirm the covalent linkage. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the formation of the amide bond. |

Visualizations

Logical Relationship: Monodisperse vs. Polydisperse PEG

Experimental Workflow: Small Molecule PEGylation

References

An In-depth Technical Guide to PEGylation with Discrete PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation, with a specific focus on the technical advantages and applications of discrete PEG (dPEG®) linkers in modern drug development. It covers the fundamental chemistry, comparative data, and detailed experimental protocols relevant to the use of these advanced bioconjugation reagents.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs.[1] First described in the 1970s, this technique has become a cornerstone of pharmaceutical development, designed to enhance the therapeutic properties of drugs.[1][2][3] The primary goals of PEGylation are to improve a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[4][]

Key benefits imparted by PEGylation include:

-

Extended Circulating Half-Life: By increasing the hydrodynamic volume of the molecule, PEGylation reduces the rate of renal clearance, allowing for less frequent dosing.[6][7][8]

-

Improved Solubility: The hydrophilic nature of PEG chains can significantly increase the solubility of hydrophobic drugs.[9][10][11]

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the drug's surface, reducing the likelihood of an immune response.[12][13][14]

-

Enhanced Stability: PEGylation can protect therapeutic proteins and peptides from proteolytic degradation.[1][15]

Polydisperse vs. Discrete PEG Linkers: The Core Distinction

The PEG polymers used in drug development fall into two main categories: traditional polydisperse PEGs and modern discrete PEGs (dPEGs).[12][16]

-

Polydisperse PEGs: These are mixtures of PEG chains with a range of molecular weights, characterized by an average molecular weight and a dispersity index (Đ > 1.0).[12][17] This heterogeneity complicates the manufacturing and purification of PEGylated drugs, leading to final products that are themselves heterogeneous mixtures.[12] This lack of uniformity can affect the consistency and reproducibility of the drug's quality and performance.[10][12]

-

Discrete PEGs (dPEG®): In contrast, discrete PEGs are single molecular weight compounds with a precisely defined chemical structure, chain length, and molecular weight (Đ = 1.0).[1][10][18][19] They are synthesized and purified to be homogeneous, pure compounds.[20] This precision allows for the creation of uniform PEGylated drugs, where each molecule is identical.[9][21]

The structural difference between these two types of PEGs is fundamental to their application in pharmaceuticals.

Figure 1. Structural comparison of drugs conjugated with polydisperse vs. discrete PEG linkers.

Advantages of Discrete PEGylation in Drug Development

The use of monodisperse dPEG® linkers offers significant advantages over traditional polydisperse PEGs, providing greater control and precision in drug design.[12]

-

Homogeneity and Reproducibility: dPEG® linkers produce a single, well-defined conjugate, simplifying analysis and ensuring batch-to-batch consistency.[9][21] Polydisperse PEGs create complex mixtures that are difficult to characterize and reproduce.[12]

-

Optimized Pharmacokinetics: The ability to precisely control the PEG chain length allows for the fine-tuning of a drug's PK profile.[12][19] This helps in optimizing properties like half-life and biodistribution while minimizing potential side effects.[][10]

-

Reduced Immunogenicity: While PEGylation generally reduces immunogenicity, traditional PEG mixtures can sometimes elicit anti-PEG antibodies.[12][22][23] The homogeneity of dPEG® linkers may help mitigate this response.

-

Improved Solubility and Stability: Like traditional PEGs, dPEG® linkers increase water solubility and can shield drugs from enzymatic degradation.[2][24] Their defined structure can help avoid issues of aggregation that may arise from hydrophobic interactions in complex conjugates.[24]

-

Enhanced Efficacy and Safety: By enabling precise control over a drug's properties, dPEG® linkers can lead to improved therapeutic outcomes. For example, in small molecule drugs, a dPEG® linker can prevent crossing the blood-brain barrier, thereby avoiding central nervous system side effects, as seen with Movantik™ (naloxegol).[9][10][21] In Antibody-Drug Conjugates (ADCs), dPEG® linkers can improve solubility and stability, allowing for higher drug-antibody ratios (DAR) without promoting aggregation.[2][24]

Chemistry of Discrete PEG Linkers and Conjugation Strategies

dPEG® products are available with a wide array of functional groups to enable covalent attachment to various moieties on a target molecule.[18][25][26] The choice of conjugation chemistry depends on the available functional groups on the protein, peptide, or small molecule.

Commonly Targeted Functional Groups:

-

Amines (N-terminal, Lysine): Primary amines are abundant on the surface of proteins and are a common target for PEGylation.[14] Reagents like N-hydroxysuccinimide (NHS) esters are highly reactive towards amine groups, forming stable amide bonds.[26]

-

Thiols (Cysteine): The thiol group of cysteine residues provides a highly specific target for PEGylation, as free cysteines are relatively rare in proteins.[27] Maleimide-functionalized PEGs react specifically with thiols to form stable thioether bonds.[27]

-

Carboxyl Groups (Aspartic Acid, Glutamic Acid, C-terminal): Carboxyl groups can be targeted for PEGylation, often using carbodiimide chemistry to form an amide bond with an amine-functionalized PEG.[28]

Other strategies include "click chemistry" and enzymatic approaches, which offer even greater specificity.[25]

Quantitative Analysis: Impact of dPEG® Linkers

The precise structure of dPEG® linkers allows for systematic studies on the effect of PEG chain length on the properties of bioconjugates.

Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy

In the context of Antibody-Drug Conjugates (ADCs), the length of the dPEG® linker can significantly impact plasma exposure, tumor uptake, and overall efficacy.[29]

| PEG Units in Linker | Plasma Exposure (AUC) | Tumor Exposure (AUC) | Tumor Weight Reduction |

| 0 (Control) | Baseline | Baseline | 11% |

| 2 | Increased | Increased | 35-45% |

| 4 | Increased | Increased | 35-45% |

| 8 | Significantly Increased | Significantly Increased | 75-85% |

| 12 | Significantly Increased | Significantly Increased | 75-85% |

| 24 | Significantly Increased | Significantly Increased | 75-85% |

| Data summarized from a preclinical study on ADCs in xenograft mice.[29] |

The data indicates that longer dPEG® linkers (8, 12, and 24 units) led to substantially higher plasma and tumor exposure, which correlated with a greater reduction in tumor weight.[29]

Effect of PEG Linker Size on Affibody-Drug Conjugate Properties

A study on miniaturized ADCs using affibody molecules demonstrated a trade-off between circulation half-life and in vitro cytotoxicity as PEG linker size increased.

| Conjugate | PEG Size (kDa) | Half-life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) |

| HM | 0 | 1.0x | 1.0x |

| HP4KM | 4 | 2.5x | 4.5x |

| HP10KM | 10 | 11.2x | 22.0x |

| Data adapted from a study on ZHER2-MMAE conjugates.[30][31] |

Despite the reduction in immediate cytotoxicity, the conjugate with the largest PEG linker (HP10KM) showed the most effective tumor inhibition in animal models, highlighting the critical role of extended half-life in overall therapeutic efficacy.[30][31]

Experimental Protocols

The following sections provide generalized protocols for the PEGylation, purification, and characterization of a therapeutic protein using discrete PEG linkers.

Protocol 1: Amine PEGylation using dPEG®-NHS Ester

This protocol describes the conjugation of an NHS-ester functionalized dPEG® linker to primary amine groups (e.g., lysine residues) on a protein.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4; buffer must be amine-free).

-

dPEG®-NHS Ester (e.g., m-dPEG®-NHS ester).

-

Reaction buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5.

-

Quenching solution: 1 M Tris-HCl, pH 8.0.

-

Anhydrous DMSO or DMF to dissolve the dPEG® reagent.

Methodology:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

dPEG® Reagent Preparation: Immediately before use, dissolve the dPEG®-NHS ester in anhydrous DMSO to a concentration of 10-100 mM.

-

Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved dPEG® reagent to the protein solution. The optimal ratio should be determined empirically.[32]

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.

-

Purification: Remove unreacted PEG and byproducts by purifying the reaction mixture using Size Exclusion Chromatography (SEC) as described in Protocol 3.

Protocol 2: Thiol PEGylation using dPEG®-Maleimide

This protocol is for the site-specific conjugation of a maleimide-functionalized dPEG® linker to a free cysteine residue.

Materials:

-

Protein with a free cysteine residue.

-

dPEG®-Maleimide reagent.

-

Reaction buffer: Phosphate buffer with EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0). Avoid thiol-containing reagents like DTT.

-

Anhydrous DMSO or DMF.

Methodology:

-

Protein Preparation: If necessary, reduce any disulfide bonds to generate free thiols and remove the reducing agent. Prepare the protein solution at 1-10 mg/mL in the reaction buffer.

-

dPEG® Reagent Preparation: Immediately before use, dissolve the dPEG®-Maleimide in anhydrous DMSO.

-

Conjugation Reaction: Add a 2 to 10-fold molar excess of the dPEG®-Maleimide reagent to the protein solution.

-

Incubation: Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Purification: The reaction is typically self-quenching as maleimides hydrolyze over time. Proceed directly to purification via SEC (Protocol 3) to remove unreacted PEG.

Protocol 3: Purification by Size Exclusion Chromatography (SEC)

SEC is used to separate the larger PEGylated protein from smaller, unreacted PEG reagents and byproducts.

Materials:

-

SEC column suitable for the molecular weight of the PEGylated protein.

-

HPLC system.

-

Mobile phase/equilibration buffer (e.g., PBS, pH 7.4).

Methodology:

-

System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject the quenched reaction mixture from the PEGylation step onto the column.

-

Elution: Run the separation isocratically with the mobile phase.[32] The PEGylated protein, having a higher molecular weight, will elute earlier than the unreacted PEG reagent.

-

Fraction Collection: Collect fractions corresponding to the eluting peaks, monitoring absorbance at 280 nm for the protein.

-

Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the PEGylated conjugate.

Protocol 4: Characterization of PEGylated Proteins

Multiple analytical techniques are required to fully characterize the final conjugate.[33]

A. HPLC-MS for Purity and Molecular Weight:

-

Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is used to determine the purity, molecular weight, and degree of PEGylation.[4][33]

-

Method:

-

Use a reversed-phase (RP-HPLC) or size-exclusion (SEC) column.

-

Inject the purified PEGylated protein.

-

Elute with an appropriate gradient (for RP-HPLC) or isocratic flow (for SEC).

-

Analyze the eluent by MS to obtain an accurate mass of the conjugate. For dPEG® conjugates, a single major peak corresponding to the mass of the protein + (n * mass of dPEG®) is expected, where 'n' is the number of attached PEG chains.

-

B. Dynamic Light Scattering (DLS) for Hydrodynamic Size:

-

Technique: DLS measures the hydrodynamic diameter of the molecule in solution.[33]

-

Method:

-

Prepare the sample at a suitable concentration in a filtered buffer.

-

Place the sample in the DLS instrument.

-

Measure the light scattering fluctuations to calculate the particle size distribution.

-

Compare the hydrodynamic diameter of the PEGylated protein to the unmodified protein to confirm successful conjugation and assess aggregation state.[33]

-

Figure 2. A generalized workflow for the synthesis and characterization of a PEGylated protein.

Signaling Pathways and Mechanism of Action

The ultimate goal of drug development is to modulate a biological pathway to achieve a therapeutic effect. PEGylation primarily alters the delivery and disposition of a drug, but the drug itself acts on a specific pathway. For example, an Antibody-Drug Conjugate (ADC) utilizes an antibody to deliver a cytotoxic payload to a cancer cell expressing a specific antigen.

Figure 3. Signaling cascade initiated by an Antibody-Drug Conjugate (ADC) after cell binding.

In this pathway, the dPEG® linker plays a crucial role in maintaining the ADC's solubility and stability in circulation before it reaches the target cell.[2] The design of the linker (e.g., cleavable vs. non-cleavable) also dictates how the payload is released inside the cell to exert its effect.[24]

Conclusion and Future Outlook

PEGylation remains a vital technology for improving the therapeutic potential of drugs. The development of discrete PEG (dPEG®) linkers represents a significant advancement, moving the field from heterogeneous mixtures to precisely defined, homogeneous bioconjugates.[1] This level of control allows drug developers to fine-tune pharmacokinetic and pharmacodynamic properties, leading to safer and more effective medicines. As bioconjugation strategies continue to evolve, the use of dPEG® linkers in complex modalities like ADCs, PROTACs, and nanoparticle-based delivery systems is expected to expand, further enabling the development of next-generation therapeutics.

References

- 1. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 4. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 9. adcreview.com [adcreview.com]

- 10. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]

- 11. chempep.com [chempep.com]

- 12. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]

- 13. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. creativepegworks.com [creativepegworks.com]

- 16. PEG Linkers by Application - Biochempeg PEG Linkers Supplier [biochempeg.com]

- 17. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]

- 18. stratech.co.uk [stratech.co.uk]

- 19. vectorlabs.com [vectorlabs.com]

- 20. stratech.co.uk [stratech.co.uk]

- 21. pharmiweb.com [pharmiweb.com]

- 22. sinopeg.com [sinopeg.com]

- 23. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]

- 24. books.rsc.org [books.rsc.org]

- 25. vectorlabs.com [vectorlabs.com]

- 26. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. creativepegworks.com [creativepegworks.com]

- 29. aacrjournals.org [aacrjournals.org]

- 30. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 31. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

The Pivotal Roles of Hydroxyl and Carboxyl Groups in PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and materials science. Their utility stems from a unique combination of properties, including high water solubility, biocompatibility, and low immunogenicity.[1][2][3] The true versatility of PEG linkers, however, lies in the terminal functional groups that allow for their covalent attachment to a wide array of molecules, from small drug compounds to large biologics like antibodies. Among the most fundamental and widely utilized of these are the hydroxyl (-OH) and carboxyl (-COOH) groups. This technical guide provides an in-depth exploration of the core roles these functional groups play, their chemical reactivity, and their applications in the development of advanced therapeutics.

Fundamental Properties and Significance

The inherent properties of hydroxyl and carboxyl groups dictate their reactivity and suitability for various bioconjugation strategies.

Hydroxyl (-OH) Groups:

The terminal hydroxyl groups are the native functional groups of a standard PEG polymer.[4][5] While their reactivity is relatively low, they serve as a crucial starting point for the synthesis of a vast range of more reactive PEG derivatives.[4] The activation of these hydroxyl groups is a key step in preparing PEG linkers for conjugation.[6]

Carboxyl (-COOH) Groups:

Carboxyl-terminated PEG linkers offer a reactive handle for conjugation to amine groups, which are abundant in proteins and peptides (e.g., the side chain of lysine residues). The carboxylic acid group is a weak acid, and its reactivity is often enhanced through activation to form more labile intermediates that readily react with nucleophiles.[7] This functional group endows PEGs with greater chemical reactivity and functionalization potential.[8]

Chemical Reactivity and Conjugation Chemistries

The success of PEGylation strategies hinges on the ability to control the chemical reactions of the terminal functional groups.

Activation and Conjugation of Hydroxyl Groups

The terminal hydroxyl group of PEG is not sufficiently reactive for direct conjugation to biomolecules under mild physiological conditions. Therefore, it must first be activated to a more reactive species. Common activation strategies include:

-

Conversion to Carbonates, Chloroformates, and Acid Chlorides: These first-generation activation methods involve reacting the PEG-hydroxyl with reagents like phosgene or its derivatives to create highly reactive intermediates that can then couple with nucleophiles such as amines.[9]

-

Tosylation and Mesylation: Conversion of the hydroxyl group to a tosylate or mesylate creates a good leaving group, facilitating nucleophilic substitution reactions.

-

Derivatization to Other Functional Groups: The hydroxyl group serves as a precursor for synthesizing other functional PEGs. For instance, it can be oxidized to an aldehyde or converted to an amine, azide, or other reactive moieties.[10]

Activation and Conjugation of Carboxyl Groups

Carboxyl groups are typically conjugated to primary amines to form stable amide bonds. This reaction is one of the most widely used bioconjugation strategies. The direct reaction between a carboxylic acid and an amine is slow and requires harsh conditions. Therefore, the carboxyl group is almost always activated.

-

Carbodiimide-Mediated Coupling: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) are used to activate the carboxyl group, making it susceptible to nucleophilic attack by an amine.[11][12]

-

N-Hydroxysuccinimide (NHS) Ester Formation: For more efficient and stable activation, the carboxyl group is often converted to an NHS ester. This is typically achieved by reacting the carboxyl-PEG with EDC in the presence of N-hydroxysuccinimide.[11][12] The resulting PEG-NHS ester is highly reactive towards primary amines at physiological pH, forming a stable amide bond and releasing the NHS leaving group.[11]

The following diagram illustrates the general workflow for activating a carboxyl-terminated PEG linker and its subsequent conjugation to a protein.

References

- 1. labinsights.nl [labinsights.nl]

- 2. chempep.com [chempep.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]

- 7. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 8. labinsights.nl [labinsights.nl]

- 9. PEGylation - Wikipedia [en.wikipedia.org]

- 10. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]

- 11. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creativepegworks.com [creativepegworks.com]

The Definitive Guide to Monodisperse PEG Linkers in Bioconjugation: Enhancing Efficacy and Precision in Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, particularly in the realm of antibody-drug conjugates (ADCs), the linker technology connecting the biological moiety to the payload is a critical determinant of therapeutic success. This technical guide delves into the core advantages of utilizing monodisperse polyethylene glycol (PEG) linkers over their traditional polydisperse counterparts. By ensuring uniformity at the molecular level, monodisperse PEG linkers offer unparalleled control over the physicochemical properties, pharmacokinetics, and efficacy of bioconjugates, paving the way for safer and more effective targeted therapies.

The Polydispersity Problem: A Hurdle in Precision Medicine

Traditional PEGylation methods result in a heterogeneous mixture of PEG chains of varying lengths, a characteristic known as polydispersity.[1][2] This inherent variability in polydisperse PEGs introduces significant challenges in the development of bioconjugates:

-

Heterogeneous Products: Conjugation with polydisperse PEGs yields a complex mixture of molecules with different PEG chain lengths, leading to batch-to-batch variability and making comprehensive characterization difficult.[1][2]

-

Unpredictable Pharmacokinetics: The varying hydrodynamic size of bioconjugates with polydisperse PEGs can result in inconsistent plasma half-life and clearance rates, complicating dosage optimization.[3]

-

Analytical Complexity: The broad molecular weight distribution of polydisperse PEGs complicates analytical techniques such as mass spectrometry and chromatography, making it challenging to accurately assess purity and drug-to-antibody ratio (DAR).

-

Potential for Increased Immunogenicity: The heterogeneity of polydisperse PEG conjugates can increase the risk of eliciting an immune response.[2]

Monodisperse PEG Linkers: The Solution for Uniformity and Control

Monodisperse PEG linkers, in stark contrast, are single molecular weight compounds with a precisely defined number of ethylene glycol units.[] This uniformity, with a polydispersity index (PDI) of 1.0, provides a multitude of advantages in bioconjugation.[1][5]

Key Benefits of Monodisperse PEG Linkers:

-

Homogeneous and Well-Defined Conjugates: Every bioconjugate molecule is identical, ensuring consistency and reproducibility.[1]

-

Improved Pharmacokinetics and Biodistribution: The uniform size leads to more predictable and optimized circulation times, reduced renal clearance, and better tumor accumulation.[3][6]

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic payloads and creates a protective "hydration shell" that reduces aggregation and proteolysis.[1]

-

Increased Drug Loading (DAR): By mitigating the hydrophobicity of the payload, monodisperse PEG linkers enable the attachment of a higher number of drug molecules per antibody without compromising stability.[1]

-

Reduced Immunogenicity: The uniform and inert nature of monodisperse PEGs can shield epitopes on the protein and payload from the immune system, lowering the risk of an immune response.[1]

-

Simplified and Precise a\Analytical Characterization: The defined molecular weight of monodisperse PEGs facilitates accurate analysis by techniques such as MALDI-TOF mass spectrometry and HPLC, allowing for precise determination of DAR and purity.

Quantitative Comparison: Monodisperse vs. Polydisperse PEG Linkers

While direct comparative studies for ADCs are emerging, data from related nanoparticle research clearly illustrates the advantages of monodispersity.

| Parameter | Monodisperse PEG | Polydisperse PEG | Reference |

| Purity | High (>95%) | Variable, broad distribution | |

| Pharmacokinetic Profile | More predictable, longer half-life, lower clearance | Variable, faster clearance | [3][6] |

| Protein Adsorption | Markedly lower and constant | Increased due to enrichment of lower MW fractions | [6] |

| Tumor Accumulation | Enhanced | Lower | [6] |

| Aggregation | Reduced | Increased | |

| Drug-to-Antibody Ratio (DAR) Control | Precise | Heterogeneous | [1] |

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and concepts in the application of monodisperse PEG linkers.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of bioconjugates using monodisperse PEG linkers.

Protocol 1: Site-Specific Conjugation of a Monodisperse PEG-Maleimide to an Antibody Fab' Fragment

This protocol describes the site-specific conjugation of a monodisperse PEG-maleimide linker to the hinge region of a Fab' fragment, which contains a free thiol group after reduction of the interchain disulfide bond.[7]

Materials:

-

Antibody Fab' fragment

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Monodisperse PEG-Maleimide

-

Phosphate Buffered Saline (PBS), pH 7.2, degassed

-

Size-Exclusion Chromatography (SEC) system

-

Quenching solution (e.g., N-acetylcysteine)

Procedure:

-

Reduction of Fab' Fragment:

-

Dissolve the Fab' fragment in degassed PBS buffer (pH 7.2) to a final concentration of 5-10 mg/mL.

-

Add a 10-fold molar excess of TCEP to the Fab' solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours to reduce the interchain disulfide bond and expose the free thiol group.

-

Remove excess TCEP using a desalting column or tangential flow filtration, exchanging the buffer with degassed PBS, pH 6.5-7.0.

-

-

Conjugation Reaction:

-

Immediately after reduction and buffer exchange, add the monodisperse PEG-maleimide to the reduced Fab' solution. A 5- to 10-fold molar excess of the PEG-maleimide is typically used.[8]

-

Gently mix and allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C. The reaction should be performed in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of the thiol group.

-

-

Quenching the Reaction:

-

To cap any unreacted maleimide groups, add a 2-fold molar excess of a quenching agent like N-acetylcysteine relative to the initial amount of PEG-maleimide.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the PEGylated Fab' fragment from unreacted PEG linker and other small molecules using Size-Exclusion Chromatography (SEC).

-

Use a column with an appropriate molecular weight cutoff and an isocratic mobile phase of PBS.

-

Monitor the elution profile by UV absorbance at 280 nm. The PEGylated Fab' will elute earlier than the unconjugated Fab' due to its larger hydrodynamic radius.

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

-

Use MALDI-TOF mass spectrometry to confirm the precise mass of the conjugate.

-

Determine the concentration of the final conjugate using a UV-Vis spectrophotometer.

-

Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[9]

Materials:

-

ADC sample

-

HIC column (e.g., Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0

-

Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.

-

-

Chromatographic Conditions:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 10-20 µL of the prepared ADC sample.

-

Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

-

Monitor the elution profile by UV absorbance at 280 nm.

-

-

Data Analysis:

-

The different ADC species will elute based on their hydrophobicity, with higher DAR species being more retained and eluting later.

-

Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

-

Protocol 3: In Vitro Cytotoxicity Assay of a Trastuzumab-MMAE ADC

This protocol describes a cell-based assay to determine the cytotoxic potency (IC50) of an ADC, using a HER2-positive breast cancer cell line as an example.[10]

Materials:

-

HER2-positive breast cancer cell line (e.g., SK-BR-3)

-

HER2-negative cell line for control (e.g., MCF-7)

-

Complete cell culture medium

-

Trastuzumab-MMAE ADC

-

Unconjugated Trastuzumab (control)

-

Free MMAE (control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader for luminescence

Procedure:

-

Cell Seeding:

-

Seed the HER2-positive and HER2-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

-

-

Treatment:

-

Prepare serial dilutions of the Trastuzumab-MMAE ADC, unconjugated Trastuzumab, and free MMAE in complete medium.

-

Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the plates and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal stabilization.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the negative control wells (100% viability).

-

Plot the normalized viability versus the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

-

Protocol 4: MALDI-TOF Mass Spectrometry of a PEGylated Protein

MALDI-TOF MS is used to determine the precise molecular weight of the bioconjugate and to assess the degree of PEGylation.[11]

Materials:

-

Purified PEGylated protein sample

-

MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

-

Matrix solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample and Matrix Preparation:

-

Prepare a saturated solution of the matrix in the matrix solvent.

-

Dilute the PEGylated protein sample to a concentration of 1-10 pmol/µL in a compatible solvent.

-

-

Sample Spotting (Dried-Droplet Method):

-

Mix the sample solution and the matrix solution in a 1:1 ratio.

-

Spot 0.5-1 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air-dry completely at room temperature.

-

-

Mass Spectrometry Analysis:

-

Load the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range for the expected conjugate.

-

The resulting spectrum will show a peak or a distribution of peaks corresponding to the molecular weight(s) of the PEGylated protein. For monodisperse PEG conjugates, a single, sharp peak is expected, shifted from the unconjugated protein's mass by the mass of the PEG linker.

-

Conclusion

The adoption of monodisperse PEG linkers represents a significant advancement in the field of bioconjugation. Their ability to produce homogeneous, well-defined biotherapeutics overcomes many of the limitations associated with polydisperse PEGs. For researchers, scientists, and drug development professionals, the use of monodisperse PEG linkers provides a powerful tool to enhance the precision, safety, and efficacy of next-generation targeted therapies, ultimately leading to better clinical outcomes.

References

- 1. labinsights.nl [labinsights.nl]

- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]

- 3. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Alternative antibody Fab' fragment PEGylation strategies: combination of strong reducing agents, disruption of the interchain disulphide bond and disulphide engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: HO-Peg7-CH2cooh for Novel Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional polyethylene glycol (PEG) linker, HO-Peg7-CH2cooh, and its application in the development of novel drug delivery systems. While its primary documented use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this guide will also explore its potential and provide illustrative protocols for its integration into other advanced delivery platforms such as nanoparticles, liposomes, and micelles, based on established methodologies for similar PEG linkers.

Core Properties of this compound

This compound, chemically known as 23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosanoic acid, is a monodisperse PEG linker featuring a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group. This distinct bifunctionality allows for sequential and controlled conjugation of different molecules.

Key Physicochemical and Biological Properties:

| Property | Description | Implication in Drug Delivery |

| Molecular Formula | C16H32O10 | - |

| Molecular Weight | 384.42 g/mol | Precise control over linker length and mass. |

| CAS Number | 2250056-27-8 | Unique identifier for this specific chemical entity. |

| Solubility | Water soluble | Enhances the solubility of hydrophobic drugs, improving their bioavailability. |

| Biocompatibility | High | PEG is a well-established biocompatible polymer, reducing the immunogenicity of the drug conjugate.[][2] |

| Structure | Heterobifunctional | Allows for directional and stepwise conjugation of two different molecules. |

Application in PROTAC Synthesis

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's length and composition are critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein.

The defined length of the seven ethylene glycol units in this compound provides precise spatial control, making it an excellent candidate for a PROTAC linker.

General Synthesis Workflow for a PROTAC using this compound

Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.

Experimental Protocol: Synthesis of a PROTAC (Illustrative)

Materials:

-

This compound

-

E3 Ligase Ligand (e.g., a derivative of Thalidomide with a free amine)

-

Target Protein Ligand (e.g., a kinase inhibitor with a phenolic hydroxyl group)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dichloromethane (DCM), Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Methanesulfonyl chloride (MsCl)

-

Potassium carbonate (K₂CO₃)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Conjugation of this compound to E3 Ligase Ligand:

-

Dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 2 hours to activate the carboxylic acid.

-

Add the E3 Ligase Ligand (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 16 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the product (Ligand-PEG-OH) by RP-HPLC.

-

-

Conjugation to Target Protein Ligand:

-

Dissolve the purified Ligand-PEG-OH (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM and cool to 0°C.

-

Add MsCl (1.5 eq) dropwise and stir at 0°C for 1 hour to activate the hydroxyl group.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting mesylated intermediate, the Target Protein Ligand (1.2 eq), and K₂CO₃ (3.0 eq) in anhydrous DMF.

-

Heat the reaction to 80°C and stir for 12 hours.

-

Monitor the reaction by LC-MS.

-

-

Purification and Characterization:

-

Cool the reaction mixture and purify the final PROTAC molecule by preparative RP-HPLC.

-

Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR.

-

Application in Nanoparticle-Based Drug Delivery

Heterobifunctional PEG linkers are instrumental in the surface engineering of nanoparticles to create "stealth" and targeted drug delivery systems. The PEG chain provides a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. The terminal functional group allows for the attachment of targeting moieties.

Workflow for Surface Functionalization of Nanoparticles

Caption: Logical flow for creating targeted nanoparticles using a heterobifunctional PEG linker.

Experimental Protocol: Preparation of Targeted Liposomes (Illustrative)

Materials:

-

Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000)-Amine)

-

This compound

-

Targeting peptide (with a C-terminal cysteine)

-

EDC and NHS

-

Maleimide

-

Chloroform, Methanol

-

Hydration buffer (e.g., PBS pH 7.4)

Procedure:

-

Liposome Formulation:

-

Dissolve DSPC, Cholesterol, and DSPE-PEG(2000)-Amine in a chloroform:methanol mixture.

-

Evaporate the solvent to form a thin lipid film.

-

Hydrate the film with the desired buffer to form multilamellar vesicles.

-

Extrude the liposome suspension through polycarbonate membranes of decreasing pore size to form unilamellar vesicles of a defined size.

-

-

Conjugation of this compound to Liposomes:

-

Activate the carboxylic acid of this compound with EDC/NHS in MES buffer (pH 6.0).

-

Add the activated linker to the amine-functionalized liposomes and react for 4 hours at room temperature to form Liposome-PEG-OH.

-

Remove unreacted linker by dialysis or size exclusion chromatography.

-

-

Functionalization for Targeting Ligand Attachment:

-

Activate the terminal hydroxyl group of the Liposome-PEG-OH. (This is a multi-step process and for simplicity, a more direct conjugation using a pre-functionalized PEG-lipid is often preferred, e.g., DSPE-PEG-Maleimide).

-

Alternative (more common) approach: Co-formulate the liposomes with a lipid like DSPE-PEG-Maleimide.

-

-

Conjugation of Targeting Peptide:

-

Incubate the maleimide-functionalized liposomes with the cysteine-terminated targeting peptide in PBS (pH 7.0) for 12 hours at 4°C.

-

Quench any unreacted maleimide groups with free cysteine.

-

Purify the targeted liposomes by size exclusion chromatography.

-

Quantitative Data from Studies with Similar PEG Linkers

As specific experimental data for this compound in diverse drug delivery systems is limited in public literature, the following table presents illustrative data from studies utilizing other heterobifunctional PEG linkers to demonstrate key characterization parameters.

| Parameter | Delivery System | Linker Example | Illustrative Result | Potential Impact |

| Drug Loading Capacity | Paclitaxel Micelles | MeO-PEG-b-PLLA | ~15% (w/w) | Higher drug payload per carrier. |

| Encapsulation Efficiency | Doxorubicin Liposomes | DSPE-PEG-COOH | >90% | Minimizes drug waste and improves formulation consistency. |

| In Vitro Drug Release | Camptothecin-PLGA NP | PLGA-PEG-Maleimide | 30% release in 24h at pH 7.4; 70% at pH 5.5 | pH-sensitive release for enhanced tumor-specific drug delivery. |

| Circulation Half-life | PEGylated Protein | NHS-PEG-SVA | 5-fold increase vs. native protein | Reduced dosing frequency and improved therapeutic efficacy. |

| Cellular Uptake | Targeted Nanoparticles | Folate-PEG-DSPE | 4-fold increase in folate receptor-positive cells | Enhanced delivery to target cells, reducing off-target toxicity. |

This in-depth technical guide highlights the utility and versatility of this compound as a heterobifunctional linker in modern drug delivery. Its well-defined structure and biocompatible nature make it a powerful tool for the rational design of sophisticated therapeutic systems, from targeted protein degraders to advanced nanoparticle formulations. The provided protocols and workflows offer a foundational framework for researchers to incorporate this and similar linkers into their drug development pipelines.

References

An In-depth Technical Guide to Surface Modification with Carboxylated PEG

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of surface modification utilizing carboxylated polyethylene glycol (PEG), a cornerstone technique in biomaterials and drug delivery. The covalent attachment of PEG to surfaces, a process known as PEGylation, is a critical strategy for enhancing biocompatibility, reducing non-specific protein adsorption, and improving the in vivo performance of materials and therapeutics. This document details the chemistry, experimental protocols, and characterization of carboxylated PEG-modified surfaces, presenting quantitative data and visual workflows to aid in both understanding and practical application.

Introduction to Carboxylated PEG Surface Modification

Surface modification with PEG is employed to impart a hydrophilic, neutral, and sterically hindering layer onto a substrate. This "stealth" coating effectively minimizes the interactions with proteins and cells, a phenomenon crucial for applications such as drug delivery nanoparticles, medical implants, and biosensors. Carboxyl-terminated PEG is particularly versatile as the terminal carboxylic acid group provides a reactive handle for covalent attachment to a variety of surfaces, most commonly those presenting primary amine groups. The reaction is typically mediated by carbodiimide chemistry, which is efficient and can be performed under aqueous conditions, preserving the integrity of sensitive biomolecules.

The benefits of surface PEGylation are numerous and well-documented. They include:

-

Reduced Immunogenicity: By masking the surface from the immune system, PEGylation can decrease the likelihood of an adverse immune response.

-

Prolonged Circulation Half-Life: For nanoparticles and other drug carriers, a PEG layer reduces opsonization (the process of marking a particle for phagocytosis) and subsequent clearance by the reticuloendothelial system (RES), leading to longer circulation times in the bloodstream.[1]

-

Improved Stability: The hydrophilic PEG chains can prevent the aggregation of nanoparticles in biological fluids.[1]

-

Enhanced Biocompatibility: PEGylated surfaces are generally well-tolerated in biological environments.

Chemistry of Carboxylated PEG Attachment

The most common and robust method for covalently attaching carboxylated PEG to amine-functionalized surfaces is through the formation of a stable amide bond. This is typically achieved using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds as follows:

-

Activation of the Carboxyl Group: EDC reacts with the carboxyl group of the PEG to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Formation of a Stable NHS Ester: NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This step improves the efficiency of the conjugation reaction.[2]

-

Amide Bond Formation: The NHS ester reacts with a primary amine on the surface to form a stable amide bond, releasing NHS.

This two-step procedure is favored as it enhances the reaction efficiency and allows for better control over the conjugation process.[3]

Quantitative Data on PEGylated Surfaces

The successful modification of a surface with carboxylated PEG can be quantified by measuring changes in various physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of PEGylated nanoparticles.

Table 1: Zeta Potential and Particle Size of Nanoparticles Before and After PEGylation

| Nanoparticle System | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | Initial Particle Diameter (nm) | Particle Diameter after PEGylation (nm) | Reference |

| Bovine Serum Albumin (BSA) Nanoparticles | -31.7 | -14 | Not Specified | 217 | [4] |

| Polystyrene (PS) Nanoparticles | Not Specified | Near-neutral with increasing PEG coverage | 217 | 231 | [1][5] |

| Itraconazole-loaded Nanoparticles | -30.1 | -18.6 | 253 | 286 | [6] |

Table 2: Quantification of PEG Surface Density

| Nanoparticle System | PEG Anchor Group | PEG Molecular Weight (kDa) | Analytical Technique | Ligand Footprint Size (nm²) | Reference |

| 10 nm Gold Nanoparticles | Lipoic Acid | Not Specified | µ-TGA | 0.21 | [7] |

| 30 nm Gold Nanoparticles | Lipoic Acid | Not Specified | µ-TGA | 0.25 | [7] |

| 10 nm Gold Nanoparticles | Thiolate | Not Specified | µ-TGA | 0.085 | [7] |

| 30 nm Gold Nanoparticles | Thiolate | Not Specified | µ-TGA | 0.18 | [7] |

Table 3: Protein Adsorption on PEGylated vs. Unmodified Surfaces

| Surface/Nanoparticle | PEG Molecular Weight (kDa) | Reduction in Protein Adsorption | Reference |

| Polylactic acid (PLA) Nanoparticles | ≥ 5 | ~75% decrease compared to unmodified PLA NPs | [1] |

| Polystyrene (PS) Nanoparticles | 3.4 | 90% reduced adsorption of proteins in human plasma | [5] |

Experimental Protocols

Protocol for Covalent Attachment of Amine-PEG to a Carboxylated Surface

This protocol describes the two-step carbodiimide coupling method.

Materials:

-

Carboxylated surface (e.g., nanoparticles, beads, or a planar substrate)

-

Amine-terminated PEG (H2N-PEG-X, where X is a desired terminal group)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.0

-

Wash Buffer: PBS with 0.05% Tween-20

Procedure:

-

Surface Preparation: Suspend the carboxylated surface in the Activation Buffer.

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the carboxylated surface suspension.[2]

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents:

-

Centrifuge the activated surface and discard the supernatant.

-

Wash the surface 2-3 times with Coupling Buffer to remove excess EDC and Sulfo-NHS.

-

-

PEGylation Reaction:

-

Dissolve the amine-terminated PEG in Coupling Buffer.

-

Add the PEG solution to the activated surface. The optimal molar ratio of PEG to surface carboxyl groups should be determined empirically.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of Unreacted Sites:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 30 minutes at room temperature to block any unreacted NHS-ester sites.

-

-

Washing:

-

Wash the PEGylated surface 3-4 times with Wash Buffer to remove unreacted PEG and quenching reagents.

-

Resuspend the final product in a suitable storage buffer.

-

Protocol for Characterization of PEGylated Surfaces

4.2.1. Zeta Potential and Particle Size Measurement

-

Instrumentation: A dynamic light scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer).

-

Procedure:

-

Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.

-

Measure the hydrodynamic diameter and polydispersity index (PDI) at 25°C with a scattering angle of 90° or 173°.

-

For zeta potential, measure the electrophoretic mobility of the particles. The instrument software will convert this to zeta potential using the Smoluchowski equation.

-

Perform measurements before and after PEGylation to assess the change in surface charge and size.[4]

-

4.2.2. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Procedure:

-

Obtain a background spectrum of the clean, unmodified ATR crystal.

-

Apply a sample of the modified surface to the ATR crystal and ensure good contact.

-

Acquire the FTIR spectrum of the sample.

-

The presence of PEG can be confirmed by the appearance of characteristic peaks, such as the C-O-C ether stretching vibration around 1100 cm⁻¹.

-

4.2.3. Thermogravimetric Analysis (TGA) for PEG Surface Density

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh a sample of the dried PEGylated material into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a defined heating rate (e.g., 10°C/min).

-

Record the weight loss as a function of temperature.

-

The weight loss corresponding to the thermal decomposition of the PEG can be used to quantify the amount of PEG grafted to the surface.[7] This information, combined with the surface area of the material, can be used to calculate the PEG surface density.

-

Visualization of Workflows and Pathways

Experimental Workflow for PEGylation

Caption: Workflow for the covalent attachment of amine-PEG.

Chemical Pathway of EDC/NHS Coupling

Caption: EDC/Sulfo-NHS reaction chemistry for PEGylation.

This guide provides the fundamental knowledge and practical protocols for the successful surface modification with carboxylated PEG. For specific applications, optimization of the reaction conditions, such as reagent concentrations and incubation times, is recommended to achieve the desired degree of PEGylation and surface properties.

References

- 1. mdpi.com [mdpi.com]

- 2. encapsula.com [encapsula.com]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HO-Peg7-CH2cooh Bioconjugation to Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction: PEGylation, the covalent attachment of polyethylene glycol (PEG) to proteins, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can enhance protein stability, increase solubility, extend circulating half-life, and reduce immunogenicity. The HO-Peg7-CH2cooh is a monofunctional PEG reagent with a terminal carboxylic acid group, which can be activated to react with primary amines (e.g., the ε-amine of lysine residues and the N-terminal α-amine) on a protein's surface. This document provides a detailed protocol for the bioconjugation of this compound to proteins, including the activation of the carboxylic acid, the conjugation reaction, and the purification and characterization of the resulting PEGylated protein.

The carboxylic acid group of this compound is not reactive towards amines on its own. It must first be activated, typically by using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more reactive NHS ester. This NHS ester readily reacts with primary amines on the protein in a neutral to slightly basic pH environment to form a stable amide bond.

Materials and Reagents:

-

Protein of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Conjugation Buffer (e.g., 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification columns (e.g., Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX))

-

Dialysis or diafiltration devices

Experimental Protocols

Part 1: Activation of this compound with EDC/NHS

This step involves the conversion of the terminal carboxylic acid on the PEG reagent to a reactive NHS ester.

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare stock solutions of EDC and NHS in a suitable buffer (e.g., Activation Buffer or anhydrous solvent).

-

-

Activation Reaction:

-

Dissolve this compound in Activation Buffer.

-

Add EDC and NHS to the PEG-acid solution. A molar excess of EDC and NHS relative to the PEG-acid is recommended to drive the reaction.

-

Incubate the reaction mixture for 15-30 minutes at room temperature. The activation reaction is most efficient at a pH of 4.5-7.2.

-

Part 2: Bioconjugation of Activated PEG to Protein

This protocol describes the reaction of the in situ-generated PEG-NHS ester with the primary amines of the target protein.

-

Protein Preparation:

-

Dissolve the protein of interest in the Conjugation Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the PEG-NHS ester. If necessary, exchange

-

Application Notes and Protocols: Functionalizing Nanoparticles with HO-PEG7-CH2COOH

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The functionalization of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic agents.[1] PEGylation confers "stealth" properties to nanoparticles, shielding them from opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging their systemic circulation time.[1][2] The heterobifunctional linker, HO-PEG7-CH2COOH, offers a versatile platform for attaching nanoparticles to various biomolecules or surfaces. This linker possesses a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, enabling a two-step conjugation strategy. This document provides detailed application notes and protocols for the functionalization of nanoparticles with this compound, including quantitative data on the effects of PEGylation and visual workflows.

I. Applications of this compound Functionalized Nanoparticles

The primary application of nanoparticles functionalized with this compound lies in the field of drug delivery and nanomedicine . The PEG component serves to improve the pharmacokinetic profile of the nanoparticle construct.

-

Prolonged Circulation Time: By creating a hydrophilic shield, PEG reduces the adsorption of serum proteins (opsonins), which are responsible for marking nanoparticles for uptake by macrophages in the liver and spleen.[2][3] This "stealth" effect significantly increases the blood circulation half-life of the nanoparticles, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.[2]

-

Reduced Immunogenicity: The PEG layer can mask the nanoparticle surface from recognition by the immune system, reducing the risk of an immune response.[1]

-

Improved Stability: PEGylation prevents the aggregation of nanoparticles in biological fluids, enhancing their colloidal stability.[2][4]

-